N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
Properties
Molecular Formula |
C16H13ClN2O2S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-7-3-1-5-11(13)9-18-15(20)10-19-16(21)12-6-2-4-8-14(12)22-19/h1-8H,9-10H2,(H,18,20) |
InChI Key |
IQHFSNYNVLIXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.78 g/mol. The compound features a benzothiazole backbone, which is significant for its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole Core : Utilizing precursors that contain thiazole and carbonyl groups.
- Acylation Reaction : Reacting the benzothiazole derivative with 2-chlorobenzylamine in the presence of acetic anhydride or similar reagents under controlled conditions.
- Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.
Antimicrobial Properties
Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiazole derivatives demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of enzymes critical for microbial growth.
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole Derivative A | MIC = 4.0 µg/mL against E. coli | |
| Benzothiazole Derivative B | MIC = 8.0 µg/mL against S. aureus |
Anticancer Activity
This compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.
- Inhibition of Angiogenesis : Disrupting the formation of new blood vessels essential for tumor growth.
In vitro studies have shown promising results against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity.
Anti-inflammatory Effects
Recent findings suggest that this compound may also possess anti-inflammatory properties by selectively inhibiting lipoxygenase (5-LOX) while sparing cyclooxygenase pathways (COX). This selectivity can reduce side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Binding : It can bind to receptors that regulate cellular processes critical for inflammation and cancer progression.
Case Studies
- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry reported that benzothiazole derivatives showed promising antimicrobial activity against resistant bacterial strains, highlighting their potential as new antibiotics .
Scientific Research Applications
Antimicrobial Activity
N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains and fungi. In vitro studies suggest that this compound may inhibit specific pathogens effectively, aligning with findings on benzothiazole derivatives that often exhibit notable antimicrobial activities .
| Compound | Biological Activity | Unique Aspects |
|---|---|---|
| This compound | Antimicrobial | Enhanced lipophilicity due to chlorobenzyl group |
| Benzothiazole derivatives | Varies (antibacterial/fungal) | Common scaffold in drug design |
Anticancer Potential
Research has indicated that benzothiazole derivatives can act as inhibitors of various cancer-related enzymes. The compound's ability to inhibit thymidylate synthase has been highlighted in studies focusing on cancer cell lines, suggesting a potential role in cancer therapy . The mechanism involves destabilizing the enzyme homodimer, which leads to its degradation and reduced activity in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines showed that this compound effectively inhibits cell proliferation through apoptosis induction mechanisms. The compound was able to reduce the viability of cancer cells significantly when compared to control groups .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes selective oxidation at the sulfur atom. Under controlled conditions with H₂O₂/CH₃COOH (1:3 v/v), the thiazole ring converts to a sulfone derivative while preserving the acetamide functionality. This modification enhances hydrogen-bonding capacity for biological interactions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 24 hr | Sulfone derivative | 78% |
| KMnO₄ (0.1M) | 60°C, 6 hr | Ring-opened sulfonic acid | 42% |
Nucleophilic Substitution
The 2-chlorobenzyl group participates in SNAr reactions. Kinetic studies show piperidine in DMF at 80°C replaces chlorine with 92% efficiency :
Replacement rates follow the order:
Primary amines > Secondary amines > Aromatic amines
(k₁ = 4.7×10⁻³ s⁻¹ for n-butylamine vs. k₁ = 1.2×10⁻³ s⁻¹ for aniline)
Amide Group Reactivity
The acetamide linker undergoes:
-
Hydrolysis : 6N HCl at reflux yields 2-(3-oxobenzothiazolyl)acetic acid (85% purity)
-
Schiff Base Formation : Reacts with aromatic aldehydes (4-nitrobenzaldehyde, 4-methoxybenzaldehyde) in ethanol/piperidine to form imine derivatives
Cyclocondensation Reactions
In DMF/K₂CO₃, the compound reacts with thiourea derivatives to form thiazolidinone hybrids :
Biological screening showed these hybrids exhibit enhanced antimicrobial activity with MIC values of 2-8 μg/mL against S. aureus .
Metal Complexation
The benzothiazolone oxygen and amide carbonyl coordinate transition metals:
| Metal Salt | M:L Ratio | Stability Constant (log β) |
|---|---|---|
| CuCl₂ | 1:2 | 8.9 ± 0.3 |
| Zn(OAc)₂ | 1:1 | 5.2 ± 0.2 |
X-ray analysis of the Cu complex shows square planar geometry with 1.98 Å Cu-O bonds.
Photochemical Reactions
UV irradiation (λ=254 nm) induces C-S bond cleavage in the benzothiazole ring, forming mercaptoacetamide derivatives (Φ=0.33). Quantum mechanical calculations (DFT/B3LYP) predict this occurs via a triplet excited state with 58.3 kcal/mol activation energy.
Biological Activation
In metabolic studies, hepatic CYP3A4 oxidizes the 3-oxo group to 3-hydroxybenzothiazole (t₁/₂=3.7 hr). This metabolite shows 5-fold increased binding affinity (Kd=12 nM) to Mycobacterium tuberculosis enoyl-ACP reductase .
This compound's multifaceted reactivity enables rational design of derivatives targeting specific biological pathways. Recent advances in flow chemistry allow gram-scale production of key intermediates, facilitating structure-activity relationship studies .
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- Chlorobenzyl vs. Hydroxyphenyl : The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to the 4-hydroxyphenyl group in , which improves solubility but may reduce membrane penetration.
- Sulfone Modifications : The sulfone-containing analog in exhibits greater oxidative stability due to electron-withdrawing effects but may face bioavailability challenges.
Antimicrobial and Antioxidant Potential
- Benzothiazolone derivatives, including the target compound, are associated with antimicrobial activity due to their ability to disrupt bacterial cell membranes or enzyme systems .
- Antioxidant activity is more pronounced in analogs with hydroxyl or methoxy groups (e.g., ), which can scavenge free radicals, unlike the chloro-substituted target compound .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Methoxy and sulfone groups (e.g., ) may reduce metabolic degradation compared to the chloro substituent.
Preparation Methods
Benzothiazole Core Synthesis
The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol with carbonyl-containing reagents. For example, reaction with chloroacetyl chloride in benzene under reflux yields 3-oxo-1,2-benzothiazole intermediates. Alternative methods employ oxalyl chloride in tetrahydrofuran (THF) at 0–25°C to activate carboxylic acid precursors.
Key Reaction:
Acetamide Functionalization
The acetamide side chain is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with the benzothiazole amine group in the presence of potassium carbonate, forming 2-chloro-N-(benzothiazol-2-yl)acetamide. This intermediate is critical for subsequent alkylation.
Reaction Conditions:
Coupling with 2-Chlorobenzylamine
The final step involves reacting 2-chloro-N-(benzothiazol-2-yl)acetamide with 2-chlorobenzylamine. This amide bond formation is facilitated by coupling agents such as oxalyl chloride in ethyl ether or THF.
Optimized Protocol:
-
Dissolve 2-chloro-N-(benzothiazol-2-yl)acetamide (1.0 equiv) in anhydrous THF.
-
Add oxalyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir for 3 hours at 25°C.
-
Add 2-chlorobenzylamine (1.1 equiv) and triethylamine (2.0 equiv).
Critical Reaction Parameters
Solvent Selection
Temperature and Catalysis
-
Low Temperatures (0–25°C): Minimize side reactions during oxalyl chloride activation.
-
Reflux Conditions: Essential for cyclization and amidation steps.
-
Catalysts: KCO enhances nucleophilicity of amine groups, while NaH deprotonates indole derivatives in analogous syntheses.
Analytical Validation
Purity Assessment
Structural Confirmation
-
H NMR (400 MHz, CDCl): δ 7.82 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45–7.30 (m, 4H, chlorobenzyl-H), 4.52 (s, 2H, CH), 3.98 (s, 2H, COCHN).
Challenges and Mitigation Strategies
Intermediate Instability
Byproduct Formation
Scalability Limitations
-
Problem: Column chromatography reduces yield at >100 g scale.
-
Alternative: Switch to recrystallization (ethanol/water mixture).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Benzene/KCO reflux | 84% | 98% | Moderate | High |
| THF/Oxalyl Chloride | 82% | 99% | High | Moderate |
| DMSO/NaH | 70% | 95% | Low | Low |
Q & A
Q. What are the common synthetic routes for N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?
The synthesis typically involves condensation of 2-amino-5-substituted thiazole derivatives with chloroacetyl chloride. For example:
- Step 1 : React 2-amino-5-(aryl-methyl)thiazole (10 mmol) with triethylamine (1.4 mL) in dioxane (25 mL).
- Step 2 : Add chloroacetyl chloride (0.8 mL, 10 mmol) dropwise at 20–25°C.
- Step 3 : Dilute with water, filter the precipitate, and recrystallize from ethanol-DMF . Alternative routes use sodium hydroxide and benzo[d]isothiazol-3(2H)-one in water under ice-cooling, followed by pH adjustment to isolate the product .
Q. How is the compound structurally characterized?
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:
- Crystal system : Orthorhombic (e.g., space group P222) .
- Bond lengths : The benzothiazole ring exhibits C–S bonds of 1.74–1.76 Å, and the acetamide moiety shows C=O bonds of 1.22 Å .
- Hydrogen bonding : Critical for stability; e.g., O–H···O interactions (2.65–2.85 Å) between the carbonyl and hydroxyl groups . Supplementary methods like FT-IR and H/C NMR validate functional groups and regiochemistry .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol-DMF mixtures (1:1 v/v) are commonly used for high-purity crystals . For X-ray-grade crystals, slow evaporation from dimethylformamide-water solutions at 25°C is effective .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
Yield optimization strategies include:
- Catalyst screening : Triethylamine vs. pyridine; triethylamine reduces side reactions (e.g., hydrolysis) .
- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes decomposition .
- Solvent selection : Dioxane enhances reactivity compared to THF due to higher polarity . Pilot studies report yields improving from 50% to 75% via iterative pH adjustment (pH 1–2) and reduced reaction time .
Q. What methodologies are used to analyze the compound’s biological activity?
- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Antioxidant testing : DPPH radical scavenging (IC values) compared to ascorbic acid .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC ranges of 12–35 µM . Note : Biological activity is highly dependent on substituents; electron-withdrawing groups (e.g., -Cl) enhance potency .
Q. How do researchers resolve contradictions in reported biological data?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- SAR studies : Compare activity of N-(2-chlorobenzyl) derivatives vs. N-(4-fluorophenyl) analogs to isolate substituent effects .
- Meta-analysis : Cross-reference data from crystallography (e.g., hydrogen-bonding patterns) with biological results to identify structure-function relationships .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or PreADMET for bioavailability, logP, and CYP450 interactions.
- Docking studies : AutoDock Vina to model interactions with targets like COX-2 or DNA gyrase .
- DFT calculations : Gaussian09 to optimize geometry and calculate electrostatic potential maps .
Data Contradiction Analysis
Q. Why do some studies report weak antibacterial activity despite structural similarity to active derivatives?
Discrepancies may stem from:
- Substituent positioning : Meta-substituted benzyl groups reduce membrane penetration compared to para-substituted analogs .
- Crystallinity : Amorphous forms may exhibit lower bioavailability than crystalline forms .
- Assay conditions : Variations in bacterial strain (e.g., Gram-positive vs. Gram-negative) or culture media .
Methodological Tables
| Parameter | Synthetic Condition | Yield | Reference |
|---|---|---|---|
| Solvent | Dioxane | 68% | |
| Catalyst | Triethylamine | 75% | |
| Recrystallization | Ethanol-DMF (1:1) | 95% purity |
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antibacterial (MIC) | Broth microdilution | 32 µg/mL (E. coli) | |
| Antioxidant (IC) | DPPH scavenging | 42 µM | |
| Cytotoxicity (HeLa) | MTT assay | IC = 28 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
